4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 6-methylpyrimidinyl group and an oxan-4-yl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with oxan-4-yl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Brexpiprazole: A compound with a similar piperazine and pyrimidine structure, used as an antipsychotic agent.
Imatinib: A tyrosine kinase inhibitor with a pyrimidine core, used in the treatment of leukemia.
Uniqueness
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C18H24N6O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-methyl-6-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H24N6O/c1-14-10-17(21-12-19-14)23-4-6-24(7-5-23)18-11-16(20-13-22-18)15-2-8-25-9-3-15/h10-13,15H,2-9H2,1H3 |
InChI Key |
GZBSUSBAZNGXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4 |
Origin of Product |
United States |
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